

Noscapine Hydrochloride: A Technical Guide to its Sigma Receptor Agonist Activity

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Compound of Interest		
Compound Name:	Noscapine Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long-standing clinical history as an antitussive agent.[1] Unlike many opioids, it is non-sedating and lacks euphoric or addictive properties.[2] Emerging research has unveiled a broader pharmacological profile for noscapine, highlighting its potential as a neuroprotective and anticancer agent.[3] Central to these newly discovered activities is its interaction with sigma receptors, specifically its agonist activity at the sigma-1 (σ 1) receptor subtype.[2][4][5]

This technical guide provides an in-depth exploration of the sigma receptor agonist activity of **noscapine hydrochloride**. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, the associated signaling pathways, and the experimental methodologies used for its characterization.

Sigma Receptor Agonist Activity of Noscapine

Noscapine's effects, including its antitussive and neuroprotective properties, are primarily mediated through its activity as a sigma receptor agonist.[6] Evidence strongly suggests that noscapine acts as an agonist at the sigma-1 receptor.[4][5] This interaction is crucial for its ability to modulate intracellular signaling cascades, offering therapeutic potential in a variety of



disease models. The antitussive effect of noscapine, for instance, can be dose-dependently antagonized by pretreatment with rimcazole, a specific sigma receptor antagonist, indicating the involvement of these receptors in its mechanism of action.[2][6][7]

Quantitative Data

While extensive research has qualitatively established noscapine as a sigma-1 receptor agonist, specific quantitative data on its binding affinity (Ki) and functional potency (EC50/IC50) at sigma-1 and sigma-2 receptors are not readily available in the public domain literature. The available quantitative data primarily pertains to its downstream cytotoxic effects in cancer cell lines, which are a consequence of multiple cellular events and not a direct measure of sigma receptor activation.

Compound	Cell Line	Assay	Endpoint	Value (µM)
Noscapine	H460 (Non-small cell lung cancer)	Crystal Violet	IC50	34.7 ± 2.5
Noscapine	Rat C6 glioma	Proliferation	IC50	100

Note: The IC50 values presented above reflect the concentration of noscapine required to inhibit cell proliferation or viability by 50% and are not direct measures of sigma receptor binding or activation.

Signaling Pathways

Activation of the sigma-1 receptor by noscapine initiates a cascade of intracellular events, primarily influencing calcium (Ca2+) homeostasis and nitric oxide (NO) signaling. This modulation of second messenger systems is central to its observed neuroprotective effects.

Sigma-1 Receptor-Mediated Calcium Mobilization

The sigma-1 receptor is predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), where it interacts with the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[8] Upon agonist binding, such as with noscapine, the sigma-1 receptor is thought to dissociate from its chaperone protein, BiP, and modulate the activity of the IP3R. This interaction facilitates the release of Ca2+ from the ER into the

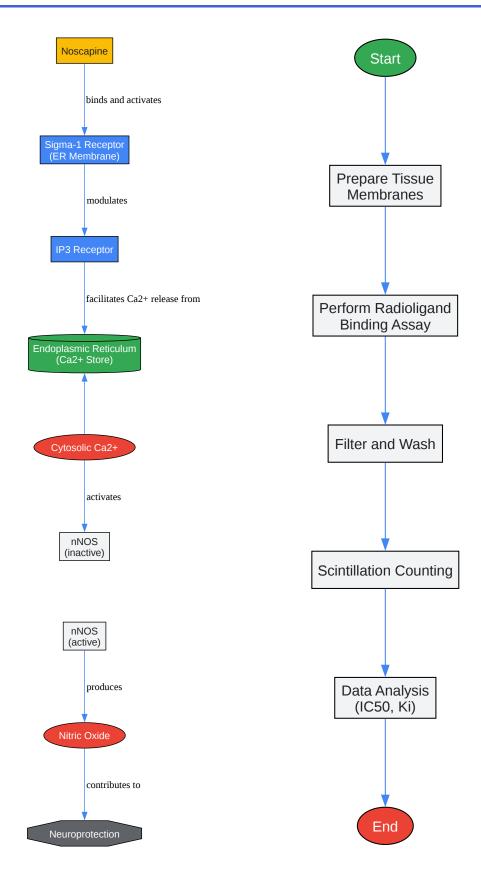






cytoplasm. This mobilization of intracellular Ca2+ is a critical step in the signaling cascade that leads to the modulation of various downstream effectors. The neuroprotective effects of noscapine are, in part, attributed to the suppression of excessive intracellular Ca2+ levels during ischemic conditions.[4][5]





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